Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate
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Overview
Description
Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene.
Morpholine ring attachment: The oxadiazole derivative is then reacted with morpholine under appropriate conditions to form the desired morpholine-substituted oxadiazole.
Esterification: The final step involves the esterification of the intermediate product to form the butenoate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate can be compared with other oxadiazole-containing compounds:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Morpholine Derivatives: Compounds with morpholine rings exhibit different pharmacological properties depending on the attached functional groups.
Similar Compounds
Properties
IUPAC Name |
methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-23-15(22)8-7-14(21)20-9-10-24-13(11-20)16-18-17(25-19-16)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHKBOXCTXRTEL-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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